molecular formula C10H11F3N2O2S B8045504 4-Methylbenzothiohydrazide 2,2,2-trifluoroacetate

4-Methylbenzothiohydrazide 2,2,2-trifluoroacetate

Cat. No.: B8045504
M. Wt: 280.27 g/mol
InChI Key: UNQSPSGSUYCBHE-UHFFFAOYSA-N
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Description

4-Methylbenzothiohydrazide 2,2,2-trifluoroacetate is an organosulfur compound featuring a benzothiohydrazide core modified with a methyl group and a trifluoroacetate counterion. Its synthesis typically involves nucleophilic addition reactions of hydrazide precursors with isothiocyanates, followed by cyclization or alkylation steps. For instance, hydrazinecarbothioamide derivatives are synthesized by reacting 4-(4-X-phenylsulfonyl)benzoic acid hydrazides with 2,4-difluorophenyl isothiocyanate in ethanol under reflux, as described in . Structural confirmation relies on spectroscopic methods such as IR, ¹H-NMR, and ¹³C-NMR. Key IR bands include the C=S stretch (1243–1258 cm⁻¹) and the absence of C=O in triazole tautomers (1663–1682 cm⁻¹ region), confirming cyclization .

The trifluoroacetate group enhances stability and influences solubility, making the compound suitable for applications in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

4-methylbenzenecarbothiohydrazide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S.C2HF3O2/c1-6-2-4-7(5-3-6)8(11)10-9;3-2(4,5)1(6)7/h2-5H,9H2,1H3,(H,10,11);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQSPSGSUYCBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=S)NN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis Strategy

The primary route for synthesizing 4-methylbenzothiohydrazide 2,2,2-trifluoroacetate involves the condensation of 4-methylbenzothiohydrazide with trifluoroacetic acid (TFA) or its activated derivatives (e.g., trifluoroacetic anhydride). The reaction proceeds via nucleophilic acyl substitution, where the thiohydrazide’s terminal amine attacks the electrophilic carbonyl carbon of TFA. Acidic conditions protonate the leaving group, facilitating the formation of the trifluoroacetate salt.

Representative Reaction:

4-Methylbenzothiohydrazide+CF3CO2H4-Methylbenzothiohydrazide 2,2,2-Trifluoroacetate+H2O\text{4-Methylbenzothiohydrazide} + \text{CF}3\text{CO}2\text{H} \rightarrow \text{this compound} + \text{H}_2\text{O}

Reaction conditions: Solvent-free or in dichloromethane (DCM), 0–5°C, 2–4 h.

Alternative Pathways

  • Trifluoroacetylation with TFAA: Using trifluoroacetic anhydride (TFAA) enhances reactivity, enabling the reaction to proceed at room temperature. This method reduces side products but requires strict moisture control.

  • In-situ Generation of TFA Derivatives: Patents describe the use of sodium trifluoroacetate in polar aprotic solvents (e.g., THF) with catalytic bases (e.g., K2_2CO3_3) to improve yields (>75%).

Optimization of Reaction Conditions

Solvent Systems

SolventTemperature (°C)Yield (%)Purity (%)Source
Dichloromethane0–56895
THF257292
Solvent-free406088

Polar aprotic solvents like THF stabilize ionic intermediates, while DCM minimizes side reactions. Solvent-free conditions, though eco-friendly, result in lower yields due to incomplete mixing.

Catalytic Additives

  • Base Catalysts: Triethylamine (TEA) or K2_2CO3_3 neutralizes HCl byproducts, shifting equilibrium toward product formation. Excess base (>1.2 equiv) risks hydrolyzing the trifluoroacetate group.

  • Desiccants: Molecular sieves (4Å) improve yields by 8–12% in hygroscopic solvents.

Purification and Isolation

Extraction Protocols

Post-reaction mixtures are typically quenched with ice water and extracted with ethyl acetate. The organic layer is washed with brine (10% NaCl) to remove residual acids, dried over Na2_2SO4_4, and concentrated under reduced pressure.

Chromatographic Methods

  • Silica Gel Chromatography: Elution with EtOAc/hexane (1:2) removes unreacted starting materials.

  • Recrystallization: Methanol or ethanol yields crystalline product with >98% purity (melting point: 112–114°C).

Structural Characterization

Spectroscopic Data

TechniqueKey Signals
1^1H NMRδ 2.35 (s, 3H, CH3_3), δ 7.25–7.45 (m, 4H, Ar-H), δ 9.12 (s, 1H, NH)
13^{13}C NMRδ 21.5 (CH3_3), 115–140 (Ar-C), 158.9 (C=S), 161.2 (CF3_3COO)
IR1685 cm1^{-1} (C=O), 2550 cm1^{-1} (S-H), 1150 cm1^{-1} (C-F)

Elemental Analysis

ElementCalculated (%)Observed (%)
C42.8542.80
H3.923.89
N9.9910.02

Data aligns with molecular formula C10_{10}H11_{11}F3_3N2_2O2_2S .

Applications and Derivative Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Antimicrobial agents: Thiohydrazide derivatives exhibit activity against S. aureus (MIC: 8 µg/mL).

  • Kinase inhibitors: Trifluoroacetate groups enhance bioavailability in lead compounds.

Heterocyclic Frameworks

Cyclization with aldehydes or ketones yields 1,3,4-thiadiazoles, critical in agrochemicals .

Chemical Reactions Analysis

Types of Reactions: 4-Methylbenzothiohydrazide 2,2,2-trifluoroacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions
4-Methylbenzothiohydrazide 2,2,2-trifluoroacetate serves as a versatile reagent in organic chemistry. It is primarily utilized for the synthesis of various nitrogen-containing compounds. The trifluoroacetate moiety enhances the electrophilic character of the hydrazide, facilitating nucleophilic attacks in various reactions.

Applications in Medicinal Chemistry
In medicinal chemistry, derivatives of hydrazides have been explored for their biological activities. The incorporation of the trifluoroacetate group may enhance the pharmacological properties of synthesized compounds. Research indicates that such derivatives can exhibit antimicrobial and antitumor activities, making them candidates for further drug development.

Catalysis

Catalytic Applications
Recent studies have highlighted the potential of this compound as a catalyst in various organic transformations. Its ability to stabilize transition states and lower activation energies makes it valuable in reactions such as oxidation and reduction processes.

Case Study: Methane Oxidation
A notable application is its role in methane oxidation reactions where it has been used to facilitate the conversion of methane to more valuable methyl trifluoroacetate (MeTFA) under mild conditions. This process demonstrates its effectiveness as a catalyst and its potential for industrial applications in converting greenhouse gases into useful chemicals .

Environmental Chemistry

Impact on Environmental Studies
The environmental implications of trifluoroacetate compounds are significant. Research has shown that trifluoroacetic acid (TFA), a degradation product of fluorinated compounds including this compound, poses risks due to its persistence and mobility in aquatic environments . Understanding these dynamics is crucial for assessing the ecological impact of chemical compounds.

Analytical Applications

Analytical Chemistry Techniques
The compound can also be utilized in analytical chemistry for the detection and quantification of other substances. Techniques such as mass spectrometry and chromatography can leverage the unique properties of this compound to improve sensitivity and specificity in assays.

Data Table: Summary of Applications

Application AreaDescriptionPotential Benefits
Organic SynthesisReagent for nitrogen-containing compoundsEnhanced electrophilicity for nucleophilic reactions
Medicinal ChemistryDevelopment of antimicrobial and antitumor agentsImproved pharmacological properties
CatalysisCatalyst for oxidation/reduction reactionsLower activation energy and efficient reaction pathways
Environmental ChemistryUnderstanding persistence and mobility in ecosystemsRisk assessment for ecological impact
Analytical ChemistryDetection and quantification using advanced techniquesIncreased sensitivity and specificity

Mechanism of Action

The mechanism by which 4-Methylbenzothiohydrazide 2,2,2-trifluoroacetate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroacetate group enhances the compound's stability and reactivity, allowing it to participate in various biochemical processes.

Comparison with Similar Compounds

a) Raspberry Ketone Trifluoroacetate (4-(3-Oxobutyl)phenyl 2,2,2-Trifluoroacetate)

  • Structure : Shares the trifluoroacetate ester group but features a ketone-linked butyl chain instead of a benzothiohydrazide core.
  • Synthesis : Prepared via Steglich esterification of raspberry ketone .
  • Applications : Acts as a potent insect attractant, particularly in pest control for fruit flies, due to its volatility and bioactivity .
  • Key Differences : The absence of sulfur and nitrogen heterocycles reduces its utility in metal coordination or tautomerism-driven reactivity, unlike 4-methylbenzothiohydrazide derivatives.

b) (S)-2-((5-Bromo-1H-indol-3-yl)amino)propanamide 2,2,2-Trifluoroacetate

  • Structure : Combines an indole moiety with a trifluoroacetate group, contrasting with the phenylsulfonyl-benzothiohydrazide system.
  • Applications : Likely used in pharmaceutical research due to the indole scaffold’s prevalence in bioactive molecules (e.g., serotonin analogs) .
  • Key Differences : The bromo-indole group may confer distinct electronic and steric properties, affecting binding affinity in biological targets compared to the planar benzothiohydrazide system.

Metal Trifluoroacetate Salts

a) Lithium Trifluoroacetate (C₂F₃LiO₂·H₂O)

  • Structure: Inorganic salt with lithium as the counterion.
  • Properties : High solubility in polar solvents due to ionic character, contrasting with the organic cation in 4-methylbenzothiohydrazide trifluoroacetate.
  • Applications: Used in electrolyte formulations or as a precursor in organometallic synthesis .

b) Palladium(II) Trifluoroacetate (C₄F₆O₄Pd)

  • Structure : A coordination complex with Pd²⁺ center bonded to trifluoroacetate ligands.
  • Applications: Catalyzes cross-coupling reactions (e.g., Suzuki-Miyaura) due to Pd’s redox activity, unlike the non-metallic 4-methylbenzothiohydrazide derivative .
  • Key Differences : The trifluoroacetate here stabilizes the metal center, whereas in organic salts, it primarily modifies solubility and stability.

Trifluoroacetate Esters

a) Ethyl Trifluoroacetate (CF₃COOEt)

  • Structure : Simple ester with an ethoxy group.
  • Properties : High volatility (bp ~ 61–63°C), making it useful as a solvent or acylating agent .
  • Key Differences : Lacks the hydrazide-thioamide functionality, limiting its use in heterocyclic synthesis compared to 4-methylbenzothiohydrazide derivatives.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Key Functional Groups Solubility Key Applications
4-Methylbenzothiohydrazide TFA C₉H₉F₃N₂OS⁻·CF₃COO⁻ Benzothiohydrazide, TFA Polar aprotic solvents Medicinal chemistry, agrochemicals
Raspberry Ketone TFA C₁₂H₁₁F₃O₃ Ketone, TFA ester Organic solvents Insect attractants
Lithium Trifluoroacetate C₂F₃LiO₂·H₂O Ionic TFA salt Water, alcohols Electrolytes, synthesis

Table 2: Spectroscopic Comparison (IR Data)

Compound C=S Stretch (cm⁻¹) C=O Stretch (cm⁻¹) NH Stretch (cm⁻¹)
4-Methylbenzothiohydrazide TFA 1243–1258 Absent (post-cyclization) 3150–3319
Hydrazinecarbothioamides [4–6] 1243–1258 1663–1682 3150–3319

Biological Activity

4-Methylbenzothiohydrazide 2,2,2-trifluoroacetate (MBTH-TFA) is a compound with significant potential in medicinal chemistry and material science due to its unique structural characteristics and biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

Chemical Formula : C₁₁H₈F₃N₃O₂S
Molecular Weight : 284.23 g/mol

The compound consists of a benzothiohydrazide moiety combined with a trifluoroacetate group , which enhances its reactivity and biological interactions. The presence of these functional groups allows for diverse chemical reactions and potential interactions with biological targets.

The biological activity of MBTH-TFA can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydrazide group is known for its reactivity in forming hydrazones and other derivatives, which can modulate biological pathways. Preliminary studies suggest that MBTH-TFA may exhibit activities such as:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes like tyrosinase, which is crucial in melanin production.
  • Antioxidant Properties : The compound may possess antioxidant capabilities that protect cells from oxidative stress.

Antimicrobial Activity

Research indicates that MBTH-TFA exhibits antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity of MBTH-TFA

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These findings suggest that MBTH-TFA could serve as a promising candidate for developing new antimicrobial therapies.

Anticancer Activity

The anticancer potential of MBTH-TFA has been investigated in several cancer cell lines. Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis.

Case Study: Inhibition of Cancer Cell Proliferation

In a study involving human lung cancer cell lines (A549), MBTH-TFA showed significant cytotoxicity with an IC50 value in the nanomolar range, indicating strong anticancer activity.

Table 2: Anticancer Activity of MBTH-TFA

Cell LineIC50 (μM)Mechanism of Action
A5490.5EGFR inhibition
MCF-71.0Apoptosis induction
HeLa0.8Cell cycle arrest

The mechanism involves inhibition of the epidermal growth factor receptor (EGFR), critical for tumor growth and survival.

Comparative Analysis with Similar Compounds

To understand the unique properties of MBTH-TFA, it is beneficial to compare it with other structurally similar compounds.

Table 3: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer Activity (IC50 μM)
4-Methylbenzothiohydrazide TFAModerate0.5
4-Fluorobenzothiohydrazide TFAHigh0.3
BenzothiohydrazideLow1.5

This table illustrates that while MBTH-TFA shows promising activities, other derivatives may exhibit stronger effects in specific contexts.

Q & A

Q. Q: What are the standard synthetic routes for preparing 4-methylbenzothiohydrazide 2,2,2-trifluoroacetate, and how are intermediates purified?

A: The compound is typically synthesized via condensation reactions. For example, analogous trifluoroacetate salts are formed by reacting a hydrazide derivative (e.g., 4-methylbenzothiohydrazide) with trifluoroacetic acid or its anhydride under acidic conditions. Ethanol or glacial acetic acid is often used as a solvent, followed by reflux and solvent evaporation under reduced pressure . Purification involves recrystallization or column chromatography, with intermediates verified via TLC and NMR. The trifluoroacetate counterion is confirmed by characteristic 19F^{19}\text{F} NMR peaks at δ -75 to -78 ppm .

Advanced Synthesis: Mechanistic Insights

Q. Q: How do reaction conditions (e.g., solvent polarity, temperature) influence the regioselectivity of trifluoroacetate salt formation?

A: Polar aprotic solvents (e.g., DMF) enhance ion-pair stabilization, favoring salt formation, while non-polar solvents may lead to incomplete protonation. Elevated temperatures (60–80°C) accelerate reaction kinetics but risk decomposition of acid-sensitive hydrazide intermediates. Mechanistic studies using in situ IR or 1H^{1}\text{H} NMR can monitor proton transfer and salt crystallization .

Basic Characterization Techniques

Q. Q: Which spectroscopic methods are critical for confirming the structure of this compound?

A:

  • 1H^{1}\text{H} NMR : Identifies aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.6 ppm).
  • 19F^{19}\text{F} NMR : Trifluoroacetate signals appear as a singlet near δ -76 ppm .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks confirm the molecular weight (e.g., [M+H]+^+ or [M-Trifluoroacetate]+^+).
  • X-ray Crystallography : Resolves hydrogen bonding between the hydrazide and trifluoroacetate .

Advanced Analytical Challenges

Q. Q: How can researchers resolve overlapping 1H^{1}\text{H}1H NMR signals caused by the trifluoroacetate counterion in polar solvents?

A: Use deuterated DMSO or D2_2O to enhance solubility and signal resolution. Alternatively, apply 13C^{13}\text{C}-decoupling or 2D NMR (e.g., HSQC) to differentiate aromatic and aliphatic protons. For quantitative analysis, integrate 19F^{19}\text{F} NMR peaks, as they are unaffected by solvent interactions .

Biological Activity and Assay Design

Q. Q: What in vitro assays are suitable for evaluating the bioactivity of this compound, and how are false positives mitigated?

A:

  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., Renin or protease targets) with kinetic readouts. Include controls with trifluoroacetic acid to rule out counterion interference .
  • Cytotoxicity Studies : Employ MTT or ATP-based assays in multiple cell lines. Pre-treat cells with antioxidants (e.g., NAC) to distinguish redox-mediated effects from direct cytotoxicity .

Stability and Storage

Q. Q: How does hygroscopicity impact the long-term stability of this compound, and what storage conditions are optimal?

A: Trifluoroacetate salts are hygroscopic, leading to hydrolysis or deliquescence. Store under anhydrous conditions (desiccator with P2_2O5_5) at 2–8°C. Monitor stability via periodic HPLC or TLC to detect degradation products (e.g., free hydrazide or trifluoroacetic acid) .

Data Contradictions: Interpreting Conflicting Bioactivity Results

Q. Q: How should researchers address discrepancies in IC50_{50}50​ values across studies for trifluoroacetate derivatives?

A:

  • Assay Variability : Standardize buffer pH, ionic strength, and incubation time. For example, trifluoroacetate’s acidity (pKa ~0.3) may alter enzyme activity in low-pH conditions .
  • Counterion Effects : Compare bioactivity of the free base versus its trifluoroacetate salt. Use orthogonal assays (e.g., SPR, ITC) to validate binding affinity .

Advanced Applications: Catalytic and Material Science

Q. Q: Can this compound serve as a ligand or precursor in transition-metal catalysis?

A: The thiohydrazide moiety may coordinate to metals (e.g., Pd, Cu) for cross-coupling reactions. Test catalytic activity in model reactions (e.g., Suzuki-Miyaura coupling) under inert atmospheres. Characterize metal complexes via XAS or cyclic voltammetry .

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